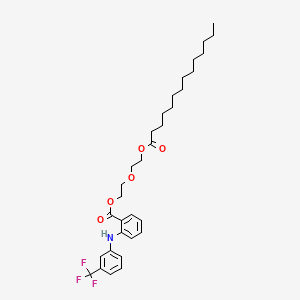

Etofenamate Myristate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

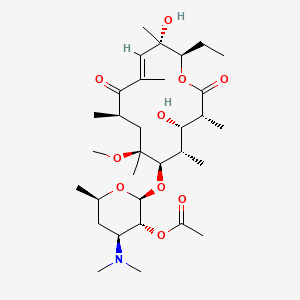

Etofenamate Myristate is a variant of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray .

Synthesis Analysis

Various methods of synthesis of Etofenamate and its intermediates have been described in the literature . The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment .Molecular Structure Analysis

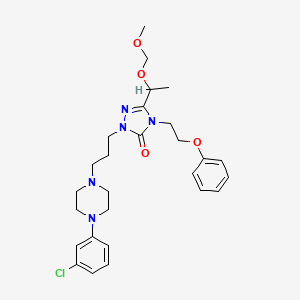

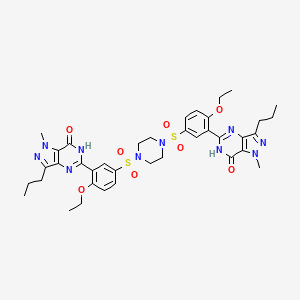

The molecular formula of this compound is C32H44F3NO5 . Its structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoate ester group .Scientific Research Applications

Transdermal Delivery Systems

Etofenamate myristate, an anthranilic acid derivative, is utilized for its anti-inflammatory properties in various formulations. A significant application is in the development of transdermal delivery systems. For example, Patel et al. (2009) developed a transdermal therapeutic system containing Aceclofenac, a drug similar in function to Etofenamate, demonstrating the potential of such systems for drugs like this compound. These systems offer targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic exposure (Patel, Patel, & Baria, 2009).

Topical Formulations

Topical formulations of Etofenamate are explored for their anti-inflammatory and analgesic effects. Marto et al. (2015) investigated hydroalcoholic gels containing Etofenamate for topical administration, assessing their physical and chemical characterization, in vitro release, permeation studies, and in vivo anti-inflammatory activity. These studies highlight the potential of Etofenamate in various topical formulations for localized treatment (Marto et al., 2015).

Therapeutic Efficacy

Research also focuses on the therapeutic efficacy of Etofenamate in treating specific conditions. Güner et al. (2016) conducted a study comparing the efficacy of Etofenamate versus hyaluronic acid in reducing joint pain and functional improvement for mild to moderate knee osteoarthritis. This randomized controlled trial provides insights into the effectiveness of Etofenamate in clinical settings (Güner, Gökalp, Gözen, Ünsal, & Güner, 2016).

Pharmacological Interactions

Studies also explore the pharmacological interactions and effects of Etofenamate. For example, Inan et al. (2009) investigated the effects of Etofenamate on the healing of colonic anastomoses in rats, providing insights into the drug's impact on postoperative recovery and potential applications in surgical contexts (Inan, 2009).

Mechanism of Action

Target of Action

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of this compound are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that the bioavailability of this compound is low compared to other nsaids

Result of Action

The inhibition of prostaglandin production by this compound leads to a reduction in inflammation and pain. Clinical studies have shown that this compound can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions . .

properties

IUPAC Name |

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVINFXBMACYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)

![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)